3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione
Overview
Description
3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a chemical compound with the molecular formula C13H12N2O4. It is a derivative of thalidomide and has shown potential in various scientific and medical applications. This compound combines the structural elements of piperidine-2,6-dione and hydroxy-substituted isoindolinone, making it a promising molecule in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione can be achieved through various synthetic routes. One common method involves the reaction of benzoyl chloride with N-bromo-1-oxoisoindolin-2-methylene-2-carbonyl intermediate . The reaction conditions typically include an inert atmosphere and room temperature to ensure the stability of the compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions and using appropriate catalysts to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological and chemical properties .
Scientific Research Applications
3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential effects on cellular processes and protein interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves its interaction with molecular targets such as ubiquitin E3 ligase cereblon. This interaction induces the degradation of Ikaros transcription factors, leading to various biological effects . The compound’s structure allows it to bind to specific proteins and modulate their activity, making it a valuable tool in drug development .
Comparison with Similar Compounds
Similar Compounds
Lenalidomide: A derivative of thalidomide with similar structural elements and biological activity.
Thalidomide: The parent compound from which 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione is derived.
Uniqueness
This compound is unique due to its specific structural modifications, which enhance its biological activity and reduce potential side effects compared to its parent compound, thalidomide . Its ability to interact with specific molecular targets makes it a promising candidate for further research and development in various scientific fields .
Properties
IUPAC Name |
3-(7-hydroxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c16-10-3-1-2-7-8(10)6-15(13(7)19)9-4-5-11(17)14-12(9)18/h1-3,9,16H,4-6H2,(H,14,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPRKOYQOBYISD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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